molecular formula C7H6BrN3 B13709570 7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13709570
M. Wt: 212.05 g/mol
InChI Key: KOMDWBIPQTXBKX-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation is particularly advantageous for industrial applications due to its efficiency and scalability. Additionally, the use of environmentally friendly oxidizers aligns with green chemistry principles, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of kinases by binding to the active site and blocking substrate access. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the methyl group in 7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine makes it unique compared to its analogsFor example, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

7-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6BrN3/c1-5-2-6(8)3-7-10-9-4-11(5)7/h2-4H,1H3

InChI Key

KOMDWBIPQTXBKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=NN=CN12)Br

Origin of Product

United States

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